Poricoic acid BM
Description
Classification and Chemical Nature
Poricoic acid BM is classified as a lanostane (B1242432) triterpenoid (B12794562) medchemexpress.comacs.orgmedchemexpress.com. Triterpenoids are a large class of naturally occurring organic compounds derived from squalene (B77637), characterized by a 30-carbon skeleton. The lanostane subclass specifically features a tetracyclic structure derived from lanosterol (B1674476), the precursor to steroids.
Chemical Classification: Lanostane Triterpenoid medchemexpress.comacs.orgmedchemexpress.com
Molecular Formula: C₃₁H₄₆O₅ medchemexpress.commedchemexpress.comnih.gov
Molecular Weight: 498.69 g/mol medchemexpress.commedchemexpress.com
Structural Characteristics: this compound is described as a tricyclic triterpenoid, a dicarboxylic acid, and a secondary alcohol nih.govnih.gov. Its structure is based on the lanostane skeleton, a hallmark of fungal triterpenoids.
Natural Occurrence and Ecological Significance
The primary natural source for this compound is the peels of the cultivated edible mushroom Wolfiporia cocos medchemexpress.comacs.orgmedchemexpress.comtargetmol.com. While it has also been reported in other plant species, such as Phellodendron amurense, its presence in Wolfiporia cocos is most extensively studied in the context of its medicinal properties nih.govnih.gov.
The specific ecological role of this compound within the Wolfiporia cocos organism has not been widely detailed in the scientific literature. Research primarily focuses on its isolation, characterization, and potential pharmacological activities rather than its function in the fungus's life cycle or environment.
Historical Context in Traditional Medicine and Evolution to Modern Research
The medicinal use of Wolfiporia cocos dates back over 2,000 years, with its first documented mention in ancient Chinese pharmacopoeia like the Shen Nong Ben Cao Jing antioxi-supplements.com. Historically, the entire sclerotium was used for its perceived benefits in promoting urination, calming the spirit, and strengthening the spleen nih.govresearchgate.netantioxi-supplements.com.
The evolution to modern research began with the systematic isolation and identification of its chemical constituents. Triterpenoids, including various poricoic acids, were recognized as key bioactive compounds responsible for many of the observed pharmacological effects nih.govthieme-connect.comresearchgate.netfrontiersin.orgd-nb.info. This led to a deeper investigation into specific compounds like this compound. A significant study by Chen B and colleagues in 2019 focused on lanostane triterpenoids isolated from the peels of Wolfiporia cocos, evaluating their potential for stimulating glucose uptake medchemexpress.comacs.orgmedchemexpress.comnih.gov. This research exemplifies the transition from traditional use to modern scientific validation, aiming to understand the molecular basis of the fungus's therapeutic actions.
Structure
3D Structure
Properties
Molecular Formula |
C31H46O5 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-2-hydroxy-6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H46O5/c1-19(2)10-9-11-21(28(34)35)27-25(32)18-31(7)24-13-12-22(20(3)4)29(5,16-15-26(33)36-8)23(24)14-17-30(27,31)6/h10,13-14,21-22,25,27,32H,3,9,11-12,15-18H2,1-2,4-8H3,(H,34,35)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 |
InChI Key |
KBQBNLHZTLWXML-SMFZDKLCSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)OC)C(=C)C)C)C)O)C(=O)O)C |
Origin of Product |
United States |
Advanced Methodologies for the Isolation and Structural Elucidation of Poricoic Acid Bm
Extraction and Fractionation Techniques
The initial step in the isolation of Poricoic acid BM from its natural source involves a meticulous extraction and fractionation process. The dried and powdered peels of Wolfiporia cocos are subjected to extraction with 95% ethanol. This ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
To separate the complex mixture of compounds within the crude extract, it is suspended in water and partitioned successively with solvents of increasing polarity. This liquid-liquid partitioning typically involves solvents such as petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol. This fractionation scheme serves to group compounds based on their polarity, with the triterpenoids, including this compound, concentrating in the less polar fractions like the chloroform-soluble portion.
Chromatographic Separation Strategies
Following initial fractionation, the targeted isolation of this compound requires high-resolution chromatographic techniques. The fraction enriched with the compound of interest undergoes multiple stages of chromatography to achieve purification.
A common strategy involves initial separation using column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity. For instance, a gradient of chloroform and methanol (B129727) is often employed. Fractions are collected and monitored by methods such as thin-layer chromatography (TLC).
Fractions containing this compound are then pooled and subjected to further purification, often utilizing Sephadex LH-20 column chromatography. The final purification is typically achieved through semipreparative high-performance liquid chromatography (HPLC) on a reversed-phase column, such as a C18 column. A mobile phase consisting of a mixture of methanol, water, and an acid modifier like trifluoroacetic acid is used to yield the pure compound. thieme-connect.com
Spectroscopic and Spectrometric Approaches for Structural Determination
Once isolated, the precise chemical structure of this compound is determined using a combination of powerful spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the complex carbon skeleton and stereochemistry of this compound. One-dimensional (1D) NMR experiments, including ¹H NMR and ¹³C NMR, provide foundational information about the proton and carbon environments within the molecule.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. These include:
Correlation Spectroscopy (COSY): To establish proton-proton couplings and identify spin systems.
Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range correlations between protons and carbons, which is vital for connecting different fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry.
The comprehensive analysis of these NMR datasets allows for the unambiguous assignment of all proton and carbon signals, leading to the complete planar structure and relative configuration of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift and coupling constant data for this compound are found within specialized scientific literature and may not be publicly available in comprehensive databases. The table structure is representative of how such data would be presented.)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | ||
| 2 | ||
| 3 | ||
| ... |
High-Resolution Mass Spectrometry (HRMS) Applications in Structural Confirmation
High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), is employed to determine the elemental composition of this compound. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the calculation of the molecular formula with a high degree of confidence. For this compound, the molecular formula has been established as C₃₁H₄₆O₅. nih.gov
Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule. The way the molecule breaks apart under controlled conditions provides additional structural information that can corroborate the structure proposed by NMR data.
Table 2: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M-H]⁻ | 497.3272 | 497.3270 | C₃₁H₄₅O₅ |
Comparison with Reference Standards in Compound Identification
The definitive identification of an isolated natural product is often confirmed by direct comparison with a known authentic standard. This involves comparing key physical and spectroscopic data, such as retention time in HPLC, co-injection analysis, and NMR spectra. When a synthetic or previously isolated and verified sample of this compound is available, such comparisons provide the highest level of confidence in its identification. However, for novel or rare compounds, this may not always be feasible, making the detailed spectroscopic and spectrometric analysis paramount.
Structure Activity Relationship Sar Studies of Poricoic Acid Bm and Its Analogues
Comparative Analysis with Structurally Related Poricoic Acids (e.g., Poricoic acid A, G, GM)
Poricoic acid BM belongs to the 3,4-seco-lanostane class of triterpenoids, a characteristic shared by other poricoic acids isolated from Wolfiporia cocos. Variations in their chemical structures, particularly in the side chain and the degree of oxidation of the tetracyclic core, lead to a diverse range of biological activities.
This compound has been identified as a lanostane (B1242432) triterpenoid (B12794562) with glucose-uptake-stimulatory activity. nih.gov In contrast, Poricoic acid A has demonstrated cytotoxic effects against various cancer cell lines, including leukemia (HL60), lung (A549), melanoma (CRL1579), breast (SK-BR-3), prostate (DU145), stomach (AZ521), and pancreas (PANC-1) cells. scielo.br It has also been shown to induce apoptosis and autophagy in ovarian cancer cells. nih.gov Poricoic acid G has exhibited significant cytotoxic effects, particularly against leukemia cells. medchemexpress.com Furthermore, both Poricoic acid G and GM have been reported to inhibit the tumor promoter-induced Epstein-Barr virus early antigen (EBV-EA) activation. chemfaces.com
The differing biological profiles of these closely related compounds underscore the subtle yet critical role of their structural differences. A key distinction lies in the side chain at C-17 and modifications to the lanostane nucleus. These variations directly influence the molecules' interaction with biological targets, leading to their distinct pharmacological effects.
Table 1: Comparative Overview of Poricoic Acids
| Compound | Chemical Structure | Molecular Formula | Reported Biological Activity |
|---|---|---|---|
| This compound | C31H46O5 | Glucose-uptake-stimulatory activity nih.gov | |
| Poricoic acid A | C31H46O5 | Cytotoxicity against various cancer cell lines nih.govscielo.br, anti-fibrotic effects nih.gov, and induction of apoptosis and autophagy nih.gov | |
| Poricoic acid G | C30H46O5 | Cytotoxic to leukemia HL-60 cells medchemexpress.comchemfaces.com and inhibition of EBV-EA activation chemfaces.com | |
| Poricoic acid GM | Not available | C31H48O5 | Inhibition of TPA-induced EBV-EA activation |
Identification of Pharmacophoric Features for Specific Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For poricoic acids, the key pharmacophoric features can be dissected by examining the roles of the core ring skeleton, double bonds, and various functional groups.
The 3,4-seco-lanostane skeleton is a defining feature of poricoic acids and is fundamental to their biological activity. The opening of the A-ring in the lanostane core creates a more flexible structure compared to the intact tetracyclic lanostanes, which can influence how the molecule fits into the binding pocket of a target protein.
The type and location of functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and carbonyl (C=O) groups, are major determinants of the biological efficacy and specificity of poricoic acids.
The carboxylic acid groups, typically present in the side chain and sometimes resulting from the A-ring opening, are crucial for activity. For example, studies on other triterpenoids have shown that the presence of a carboxyl group can be essential for inhibitory activity against certain enzymes.
The presence and position of hydroxyl and carbonyl groups on the triterpenoid skeleton also significantly impact bioactivity. These groups can participate in hydrogen bonding with amino acid residues in the active site of a target protein, thereby influencing binding affinity and selectivity. The specific pattern of oxygenation on the ring system can differentiate the activity of one poricoic acid from another, steering it towards, for instance, a glucose-uptake-stimulatory effect versus a cytotoxic effect.
Computational and Experimental Approaches in SAR Elucidation
The elucidation of SAR for complex natural products like this compound and its analogues relies on a combination of computational and experimental methods.
Computational Approaches:
Molecular Docking: This technique can be used to predict the binding mode and affinity of poricoic acids to their putative biological targets. For instance, to understand the glucose-uptake-stimulatory activity of this compound, docking studies could be performed with glucose transporters (e.g., GLUT4) to identify key interactions. japsonline.com
Pharmacophore Modeling: Based on the structures of active and inactive poricoic acid analogues, a 3D pharmacophore model can be generated. This model highlights the essential structural features required for a specific biological activity, such as the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic regions.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to correlate the structural properties of a series of poricoic acid analogues with their biological activities. This can lead to predictive models that can guide the design of new, more potent compounds.
Experimental Approaches:
Synthesis of Analogues: The chemical synthesis of a series of poricoic acid analogues with systematic modifications to the ring skeleton, side chain, and functional groups is a powerful tool for SAR studies.
Biological Screening: These synthesized analogues are then subjected to a battery of biological assays to evaluate their activity. For example, to probe the SAR for cytotoxicity, a panel of cancer cell lines would be used.
Spectroscopic Techniques: Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are used to determine the precise three-dimensional structure of the poricoic acids and their complexes with target proteins, providing a detailed picture of the molecular interactions.
Through the iterative application of these computational and experimental approaches, a comprehensive understanding of the SAR of this compound and its analogues can be achieved, paving the way for the rational design of novel therapeutic agents.
Advanced Analytical Techniques for Quantification and Quality Control of Poricoic Acid Bm
Method Validation Parameters for Quantitative Assays
Precision, Repeatability, and Intermediate Precision
The validation of analytical methods is paramount to ensure reliable and reproducible results. Precision, a key validation parameter, assesses the closeness of agreement among a series of measurements obtained from homogeneous samples under stipulated conditions europa.euchromatographyonline.combebpa.org. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Repeatability: This refers to the precision achieved under the same operating conditions over a short time interval, often described as intra-assay precision europa.euchromatographyonline.com. Studies evaluating quantitative methods for Poricoic acid BM in Wolfiporia cocos have demonstrated good repeatability. For instance, one UPLC quantitative method reported RSDs for repeatability of less than 2.50% nih.govfrontiersin.org. Another study using HPLC found RSDs for repeatability to be within the range of 1.00–3.79% mdpi.com.
Intermediate Precision: This level of precision assesses the within-laboratory variations, which can arise from different days, different analysts, or different equipment europa.euchromatographyonline.com. For a UPLC quantitative method targeting triterpenoid (B12794562) acids, including this compound, the intra-day and inter-day precisions (representing intermediate precision) were found to be within 0.27–1.58% and 0.97–2.94%, respectively nih.govfrontiersin.org. Another HPLC method reported intra-day precision in the range of 1.00–3.87% and inter-day precision in the range of 1.00–3.79% mdpi.com. These values indicate a high degree of consistency and reliability in the analytical measurements.
The validation of analytical procedures, as guided by international standards, requires these precision parameters to be within acceptable limits, typically expressed as relative standard deviation (RSD) europa.eubebpa.org. The reported RSD values for repeatability and intermediate precision in the quantification of this compound and related compounds consistently fall below the commonly accepted thresholds (e.g., <5% or <10%), underscoring the robustness of the developed analytical methodologies nih.govfrontiersin.orgmdpi.com.
Accuracy and Recovery Studies
Accuracy, another critical aspect of analytical method validation, refers to the closeness of agreement between the measured value and the true or accepted reference value europa.euchromatographyonline.comresearchgate.net. In the absence of certified reference materials, accuracy is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix, and the percentage of the added analyte that is recovered by the analytical method is determined nih.govfrontiersin.orgresearchgate.net.
Recovery studies for analytical methods applied to this compound and other triterpenoids in Wolfiporia cocos have yielded positive results. For a UPLC quantitative method, the average recoveries of the analytes ranged from 96.38% to 103.65% with RSDs lower than 4.00% nih.govfrontiersin.org. Another study reported average recoveries in the range of 98.23–105.52%, with RSDs less than 4.50% for spiked samples mdpi.com. These recovery rates, falling within the acceptable range (often considered 80-120% or similar, depending on guidelines), confirm the accuracy of the developed methods for quantifying this compound nih.govfrontiersin.orgmdpi.comresearchgate.net. The accuracy of an analytical method is a crucial indicator of its reliability for quality control and research applications.
Data Table 1: Summary of Precision and Accuracy Validation Parameters
| Parameter | Reported Range (RSD %) | Reference |
| Repeatability (Intra-assay) | <2.50% | nih.govfrontiersin.org |
| Repeatability (HPLC) | 1.00–3.79% | mdpi.com |
| Intermediate Precision (Intra-day) | 0.27–1.58% | nih.govfrontiersin.org |
| Intermediate Precision (Inter-day) | 0.97–2.94% | nih.govfrontiersin.org |
| Intermediate Precision (HPLC) | 1.00–3.79% | mdpi.com |
| Accuracy (Recovery) | 96.38–103.65% | nih.govfrontiersin.org |
| Accuracy (Recovery) | 98.23–105.52% | mdpi.com |
Application in Spatiotemporal Metabolomics Studies within Wolfiporia cocos
Spatiotemporal metabolomics aims to understand the dynamic changes in metabolite profiles across different locations (spatial) and time points (temporal) within an organism nih.gov. Wolfiporia cocos exhibits variations in its metabolite accumulation based on its growth period and the specific part of the sclerotium. This compound, as a key triterpenoid, plays a role in these variations.
Research utilizing untargeted metabolomics combined with targeted quantitative analysis has investigated these variations. Studies have shown that the accumulation of triterpenoid acids, including this compound, differs significantly across various growth periods of Wolfiporia cocos. For instance, quantitative results indicated that samples collected during the late growth periods (January, March, and April) generally had higher content levels for major triterpenoid acids compared to earlier periods nih.govfrontiersin.org.
Furthermore, spatial variations within the Wolfiporia cocos sclerotium have been analyzed. Different parts of the Fushen, such as the outer layer (fulingpi, FP) and inner parts (baifuling, BO, BI), and the host pine root (fushenmu, FM), can show distinct accumulation patterns for specific compounds nih.govfrontiersin.org. For example, while pachymic acid and related compounds might be higher in the FM during certain months, other compounds like Poricoic acid B, Poricoic acid A, and Polyporenic acid C (related to this compound) showed higher accumulation in the FP during different seasons nih.govfrontiersin.org.
These spatiotemporal metabolomic studies, enabled by validated analytical techniques like UPLC-Q/TOF-MS and UPLC, provide critical insights into the biosynthesis, accumulation, and distribution of this compound within Wolfiporia cocos. Such data is vital for understanding the optimal harvest times, geographical influences, and specific parts of the fungus that yield higher concentrations of valuable compounds like this compound, thereby contributing to its quality control and potential therapeutic applications.
Future Research Directions and Translational Potential
Elucidation of Novel Molecular Targets and Comprehensive Signaling Networks
A fundamental step in characterizing the therapeutic utility of Poricoic acid BM is the identification of its direct molecular targets and the signaling pathways it modulates. Future research must prioritize the elucidation of these interactions to understand its mechanism of action at a molecular level. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction can be employed to identify the primary binding proteins of this compound within human cells.
Once initial targets are identified, subsequent studies should aim to map the comprehensive signaling networks affected by the compound. This involves analyzing changes in protein phosphorylation, gene expression, and metabolite levels following treatment with this compound. Investigating well-established signaling cascades, such as the MAPK, PI3K/Akt, and NF-κB pathways, which are often implicated in various diseases, would be a logical starting point. nih.govresearchgate.net Unraveling these complex networks will provide a systems-level understanding of the compound's biological effects and is a prerequisite for identifying potential disease indications.
| Research Phase | Objective | Potential Methodologies | Expected Outcome |
| Target Identification | To identify the direct binding proteins of this compound. | Affinity Purification-Mass Spectrometry, Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA). | A list of high-affinity molecular targets. |
| Pathway Analysis | To map the signaling pathways modulated by this compound. | Western Blotting for key signaling proteins (e.g., p-ERK, p-Akt), RNA-Sequencing for transcriptomic changes, Kinase activity assays. | Identification of key regulated pathways and cellular processes. |
| Network Construction | To build a comprehensive interaction network. | Protein-Protein Interaction (PPI) network analysis using databases like STRING and Cytoscape. rsc.org | A visual map of the compound's molecular interactions and functional modules. |
Exploration of Combination Therapies and Synergistic Effects with other Bioactive Compounds
The therapeutic efficacy of a single agent can often be enhanced through combination therapy, which can lead to synergistic effects, overcome resistance, and allow for lower, less toxic doses of individual agents. frontiersin.orgnih.gov Future investigations should systematically explore the potential of this compound in combination with existing therapeutic drugs or other natural bioactive compounds.
Initial in vitro screening using checkerboard assays can efficiently assess various combinations and concentrations to identify synergistic, additive, or antagonistic interactions. metabolomics.se For promising combinations, further studies should delve into the mechanisms underlying the synergy. For instance, this compound might inhibit a pathway that confers resistance to another drug, or it could target a parallel survival pathway, leading to enhanced cell death when combined with another agent. Understanding these synergistic mechanisms is crucial for the rational design of effective combination therapies for complex multifactorial diseases. mdpi.commdpi.com
Development of Advanced in vitro and in vivo Research Models for Specific Disease States
To accurately evaluate the therapeutic potential of this compound, it is imperative to move beyond simple cell culture models and utilize advanced research models that better recapitulate human diseases. nih.gov The development and use of disease-specific in vitro and in vivo models are critical for preclinical validation.
For instance, if initial screenings suggest anti-inflammatory activity, models such as lipopolysaccharide (LPS)-stimulated macrophages could be employed. researchgate.net For potential anti-cancer effects, three-dimensional (3D) organoid or spheroid cultures derived from patient tumors would offer a more physiologically relevant in vitro system compared to traditional 2D cell lines. nih.gov
Subsequently, well-designed in vivo studies using animal models that accurately reflect the pathogenesis of specific human diseases are essential. por-journal.com These models allow for the evaluation of the compound's efficacy, its pharmacokinetic profile, and its effects on the tumor microenvironment or diseased tissue in a whole-organism context. The choice of model must be carefully aligned with the hypothesized mechanism of action and target disease.
| Model Type | Application Area | Specific Examples | Key Parameters to Assess |
| In Vitro | Cancer Research | Patient-derived tumor organoids, 3D spheroids. | Cell viability, apoptosis, invasion, biomarker expression. |
| In Vitro | Inflammation | Co-culture systems of immune cells, stimulated primary cells. | Cytokine secretion, inflammatory gene expression. |
| In Vivo | Cancer Research | Xenograft models, patient-derived xenograft (PDX) models. | Tumor growth inhibition, metastasis, changes in tumor microenvironment. |
| In Vivo | Fibrotic Diseases | Unilateral ureteral obstruction (UUO) model for kidney fibrosis. | Fibrotic markers (e.g., collagen), organ function. |
Strategies for Enhanced Sustainable Production and Semi-Synthetic Derivatization
The natural abundance of this compound in Wolfiporia cocos may be insufficient for extensive preclinical and potential clinical studies. Therefore, research into sustainable production methods is a critical and practical necessity. This could involve optimizing the cultivation conditions of the mushroom to maximize the yield of the target compound. Furthermore, exploring fermentation-based production in microbial hosts or plant cell cultures could provide a scalable and controlled source of this compound. researchgate.net
In parallel, semi-synthetic derivatization of the this compound scaffold should be pursued. By making targeted chemical modifications to the molecule, it may be possible to create analogues with improved potency, selectivity, solubility, or pharmacokinetic properties. This medicinal chemistry approach, guided by initial structure-activity relationship (SAR) studies, is a proven strategy for optimizing natural product leads into viable drug candidates.
Integration with Systems Biology and Network Pharmacology Approaches for Mechanistic Insights
To holistically understand the complex interactions of this compound within a biological system, its study should be integrated with systems biology and network pharmacology approaches. por-journal.comnih.gov These computational and data-driven methods can synthesize diverse datasets to build predictive models of the compound's effects. mdpi.comscienceopen.com
Network pharmacology, for example, can be used to construct "drug-target-disease" networks, providing a powerful visual and analytical tool to predict potential therapeutic effects and identify the key pathways involved. biorxiv.orgnih.gov By integrating data from proteomics, transcriptomics, and metabolomics experiments (multi-omics), a more complete and nuanced picture of the compound's mechanism of action can be developed. metabolomics.se This approach moves beyond a one-target, one-drug paradigm and embraces the complexity of biological systems, which is essential for developing therapies for multifactorial diseases. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
